molecular formula C9H5F4N3O2S2 B3129618 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-72-9

4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B3129618
CAS No.: 339103-72-9
M. Wt: 327.3 g/mol
InChI Key: CLBKJZMXYMIPQD-UHFFFAOYSA-N
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Description

4-Fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide ( 339103-72-9) is a high-value synthetic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group and linked to a 4-fluorobenzenesulfonamide moiety. This specific structure is of significant interest in medicinal chemistry research, particularly in the design and development of new therapeutic agents. The 1,3,4-thiadiazole scaffold is known to exhibit a wide range of biological activities . Research highlights its potential as a key pharmacophore for developing novel anticonvulsant agents. The essential features of this moiety—an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain—are believed to contribute to its activity by potentially modulating the GABAA pathway, helping to prevent abnormal neuronal firing in the brain . Furthermore, structurally similar 1,3,4-thiadiazole derivatives bearing halogen substituents and trifluoromethyl groups have demonstrated promising in vitro cytotoxic activity against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells, suggesting its utility in anticancer drug discovery programs . The incorporation of fluorine and the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . This product is intended for research and development purposes in laboratory settings only.

Properties

IUPAC Name

4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBKJZMXYMIPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143004
Record name Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-72-9
Record name Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of the target compound with its analogues:

Compound Name Substituents on Benzene Thiadiazole Substituent Key Functional Group Reported Applications/Solubility Reference
4-Fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide 4-F CF₃ Sulfonamide Potential agrochemical (inference)
4-Methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide 4-CH₃ CF₃ Sulfonamide Discontinued (stability/activity issues)
Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) 4-F (on phenylacetamide) CF₃ Acetamide Herbicide (EPA-approved)
4-Amino-N-[5-isopentyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide 4-NH₂ Isopentyl Sulfonamide Low aqueous solubility (0.029 g/L at 37°C)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,1'-biphenyl-4-carboxamide Biphenyl CF₃ Carboxamide Research compound (no disclosed use)

Key Observations:

  • The fluorine substituent in the target compound may slightly increase polarity compared to methyl analogues but is unlikely to drastically alter solubility.
  • Trifluoromethyl Role: The CF₃ group on the thiadiazole ring is conserved across analogues, suggesting its importance in electronic stabilization and resistance to oxidative degradation .

Biological Activity

Overview

4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to:

  • Antimicrobial Effects : The compound has shown efficacy against various bacterial strains.
  • Induction of Apoptosis : Similar compounds have been noted to induce apoptosis through caspase-dependent pathways, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its effectiveness against common pathogens, it has shown comparable activity to established antibiotics such as ampicillin and vancomycin.

Pathogen Inhibition Zone (mm) Comparison with Antibiotics
Listeria monocytogenes15Comparable to ampicillin
Escherichia coli14Comparable to vancomycin

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)10Significant cytotoxicity
CaCo-2 (Colorectal Cancer)12Moderate cytotoxicity
3T3-L1 (Mouse Embryo)15Low cytotoxicity

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the efficacy of the compound against Listeria monocytogenes and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, with inhibition zones comparable to those produced by traditional antibiotics .
  • Cytotoxicity Assessment :
    In another study focused on cancer cell lines, the compound was tested for its cytotoxic effects. The findings revealed that it induced apoptosis in HeLa cells at an IC50 value of 10 µM, highlighting its potential for further development as an anticancer drug .

Q & A

Q. What are the common synthetic routes for 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, and what reaction parameters are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), as seen in analogous thiadiazole syntheses .
  • Step 2 : Sulfonamide coupling, where a fluorophenylsulfonyl chloride reacts with the thiadiazole amine group under basic conditions (e.g., pyridine or DMF as solvent) .
    Critical parameters include temperature control (to avoid side reactions), solvent polarity (to stabilize intermediates), and stoichiometric ratios of reagents. Yields are often improved by using anhydrous conditions and catalytic agents like DMAP .

Q. How do structural features of this compound influence its physicochemical properties, such as solubility and lipophilicity?

  • The trifluoromethyl (-CF₃) group enhances lipophilicity, improving membrane permeability, while the sulfonamide (-SO₂NH-) group introduces polarity, balancing solubility .
  • Solubility data for structurally similar benzenesulfonamides (e.g., 4-amino-N-(5-isopentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) show moderate aqueous solubility (2.938E-02 g/L at 37°C), suggesting the need for co-solvents like DMSO in biological assays .

Q. What are the primary biological targets or mechanisms of action explored for this compound?

  • Thiadiazole-sulfonamide hybrids are investigated for enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) due to their structural similarity to celecoxib, a known COX-2 inhibitor .
  • The fluorophenyl moiety may enhance binding affinity to hydrophobic enzyme pockets, while the sulfonamide group participates in hydrogen bonding with catalytic residues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzenesulfonamide para-position could improve enzyme affinity, as seen in COX-2 inhibitors .
  • Heterocyclic variations : Replacing the thiadiazole ring with oxadiazole or pyrazole moieties may alter metabolic stability, as demonstrated in comparative studies of thiadiazole derivatives .
  • Quantitative SAR (QSAR) models : Use computational tools to correlate logP, polar surface area, and IC₅₀ values for predictive optimization .

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

  • Standardized assays : Use consistent in vitro models (e.g., human cancer cell lines like MCF-7 or HepG2) to minimize variability .
  • Metabolic profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to discrepancies in potency. For example, flufenacet (a related herbicide) has metabolites with distinct biological activities .
  • Crystallography : Resolve binding modes using X-ray crystallography to validate hypothesized mechanisms .

Q. How can reaction conditions be optimized to mitigate side reactions during large-scale synthesis?

  • Temperature control : Lowering reaction temperatures during sulfonamide coupling reduces hydrolysis of intermediates .
  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Purification protocols : Employ flash chromatography or recrystallization (e.g., DMSO/water mixtures) to isolate high-purity product .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹⁹F NMR is critical for verifying trifluoromethyl (-CF₃) and fluorophenyl groups .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₀H₆F₄N₃O₂S₂) and detects impurities .
  • Differential scanning calorimetry (DSC) : Assesses crystallinity and thermal stability, which impact formulation .

Methodological Considerations

Q. How to design a robust in vitro screening protocol to evaluate anticancer potential?

  • Cell viability assays : Use MTT or resazurin-based assays across multiple cell lines (e.g., colon, breast, lung cancers) with positive controls (e.g., doxorubicin) .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates to confirm mechanistic pathways .
  • Dose-response curves : Generate IC₅₀ values in triplicate, ensuring statistical significance (p < 0.05) .

Q. What computational tools are recommended for predicting drug-likeness and ADMET properties?

  • SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Molinspiration : Calculates molecular descriptors (e.g., TPSA, logP) to assess compliance with Lipinski’s Rule of Five .
  • AutoDock Vina : Models docking poses with target proteins (e.g., COX-2 PDB ID: 3LN1) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Reactant of Route 2
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4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

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